

1,2,4-Trimethoxybenzene: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethoxybenzene is a highly valuable and versatile aromatic organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.^{[1][2]} Its utility spans across various sectors of the chemical industry, including pharmaceuticals, fragrances, and dyes.^[1] The strategic placement of three electron-donating methoxy groups on the benzene ring renders it particularly reactive towards electrophilic substitution, making it an ideal starting material for the construction of polysubstituted aromatic systems. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving **1,2,4-trimethoxybenzene**.

Physicochemical Properties

1,2,4-Trimethoxybenzene is a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature, possessing a faint, sweet floral odor.^[3] It is soluble in common organic solvents like ethanol and ether, but shows limited solubility in water.^[3] The compound is generally stable under ambient conditions.^[1]

Table 1: Physicochemical Data of **1,2,4-Trimethoxybenzene**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O ₃	[4]
Molecular Weight	168.19 g/mol	[5]
CAS Number	135-77-3	[5]
Appearance	Colorless to pale yellow liquid or white to off-white crystalline solid	[3]
Boiling Point	99-100 °C	[2]
Melting Point	-11 °C	[3]
Density	1.130 - 1.135 g/cm ³ at 20 °C	[2]
Refractive Index	1.5310 - 1.5350 at 20 °C	[4]
Solubility	Soluble in organic solvents, limited solubility in water	[3]

Core Synthetic Applications

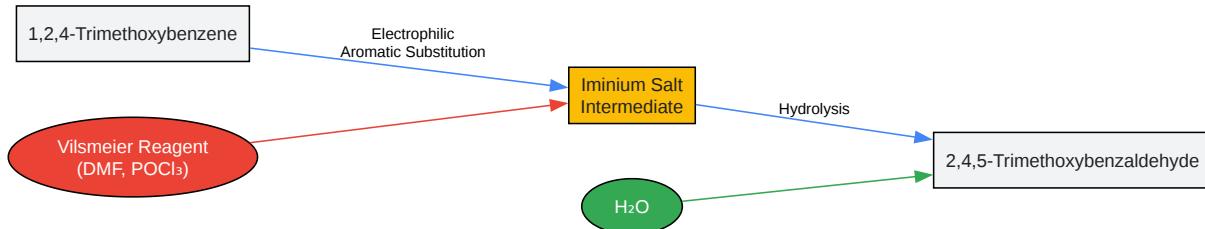
The electron-rich nature of the aromatic ring in **1,2,4-trimethoxybenzene** dictates its reactivity, making it an excellent substrate for various electrophilic aromatic substitution reactions. These reactions are pivotal in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.

Formylation Reactions: Vilsmeier-Haack and Gattermann Reactions

Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in organic synthesis. **1,2,4-trimethoxybenzene** can be efficiently formylated to produce 2,4,5-trimethoxybenzaldehyde, a key intermediate in the synthesis of several bioactive compounds. [6]

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from N,N-

dimethylformamide (DMF) and phosphoryl chloride (POCl_3), which acts as the electrophile.



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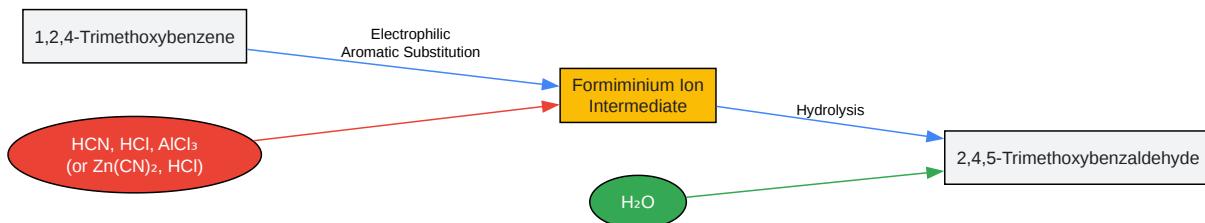
Vilsmeier-Haack formylation of **1,2,4-trimethoxybenzene**.

Experimental Protocol: Vilsmeier-Haack Formylation of **1,2,4-Trimethoxybenzene**

- **Vilsmeier Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl_3) (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.^[1]
- **Reaction with **1,2,4-Trimethoxybenzene**:** Dissolve **1,2,4-trimethoxybenzene** (1.0 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
^[1]
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.^[1] Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,4,5-trimethoxybenzaldehyde.

The Gattermann reaction provides an alternative route to formylate aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.^{[7][8]} A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide ($\text{Zn}(\text{CN})_2$).^[7]



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Gattermann formylation of **1,2,4-trimethoxybenzene**.

Experimental Protocol: Gattermann Reaction (Adams Modification)

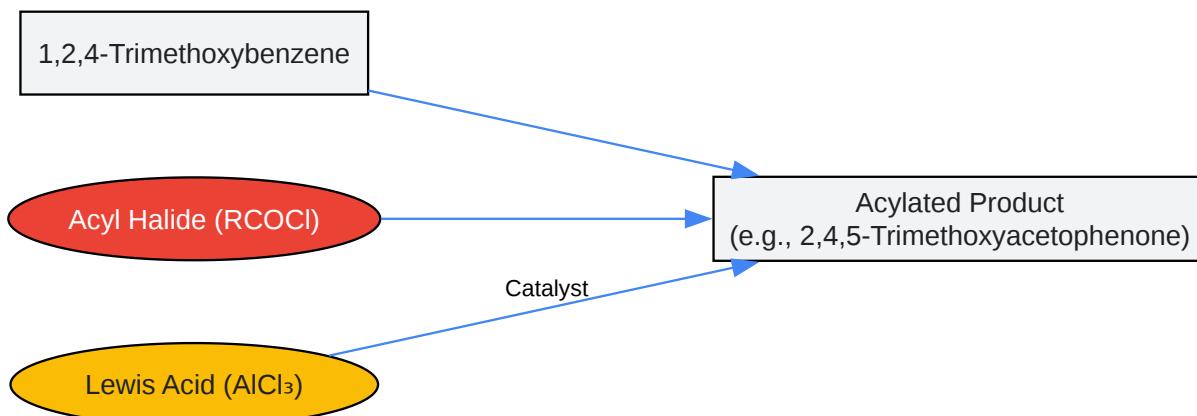
- Reaction Setup: To a stirred solution of **1,2,4-trimethoxybenzene** (1.0 equivalent) in a suitable anhydrous solvent (e.g., benzene or 1,2-dichloroethane) under a nitrogen atmosphere, add zinc cyanide ($\text{Zn}(\text{CN})_2$) (1.2 equivalents).
- Introduction of HCl: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the solution for 1-2 hours.
- Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.
- Work-up and Isolation: Decompose the reaction mixture by adding ice water. The resulting aldimine hydrochloride will precipitate. Filter the solid and hydrolyze it by heating with water to obtain the aldehyde. Extract the aqueous solution with an organic solvent, dry the organic layer, and concentrate to get the crude product.

- Purification: Purify the crude 2,4,5-trimethoxybenzaldehyde by recrystallization or column chromatography.

Friedel-Crafts Reactions

The high electron density of the **1,2,4-trimethoxybenzene** ring makes it an excellent substrate for Friedel-Crafts acylation and alkylation reactions, allowing for the introduction of various functional groups.

Friedel-Crafts acylation introduces an acyl group to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3). This reaction is a key step in the synthesis of various ketones.



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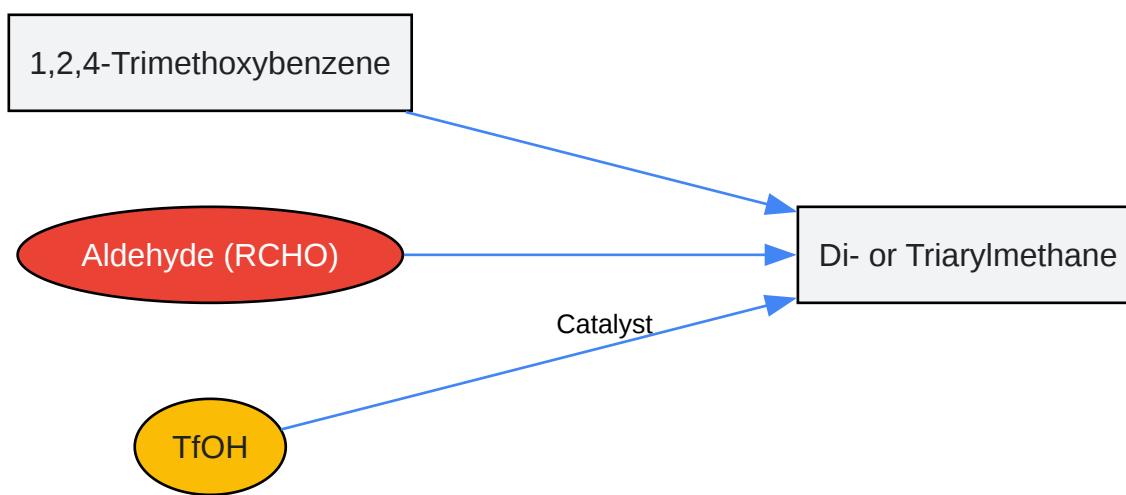
Friedel-Crafts acylation of **1,2,4-trimethoxybenzene**.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl_3) (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.
- Addition of Reagents: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Then, add a solution of **1,2,4-trimethoxybenzene** (1.0 equivalent) in DCM dropwise, maintaining the temperature at 0 °C.

- Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
- Work-up and Isolation: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography or recrystallization to yield the corresponding acetophenone.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. Trifluoromethanesulfonic acid has been shown to be an efficient catalyst for the alkylation of **1,2,4-trimethoxybenzene** with aldehydes or benzylic alcohols.^[9] ^[10]



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Friedel-Crafts alkylation of **1,2,4-trimethoxybenzene**.

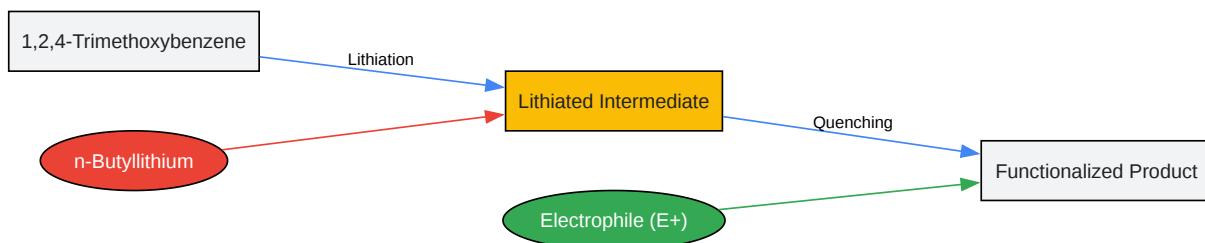
Experimental Protocol: Trifluoromethanesulfonic Acid Catalyzed Alkylation with an Aldehyde

- Reaction Setup: To a solution of **1,2,4-trimethoxybenzene** (2.0 equivalents) and an aldehyde (1.0 equivalent) in acetonitrile, add trifluoromethanesulfonic acid (TfOH) (0.1 equivalents) at room temperature.

- Reaction Progression: Stir the mixture at room temperature and monitor the reaction by TLC.
- Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Lithiation Reactions

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy groups in **1,2,4-trimethoxybenzene** can direct lithiation to specific positions, which can then be quenched with various electrophiles to introduce a wide range of substituents.



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Lithiation of **1,2,4-trimethoxybenzene** and subsequent quenching.

Experimental Protocol: General Procedure for Lithiation and Quenching

- Reaction Setup: To a solution of **1,2,4-trimethoxybenzene** (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.
- Lithiation: Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution and stir at -78 °C for 1-2 hours.

- Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, or an aldehyde) (1.2 equivalents) to the reaction mixture at -78 °C.
- Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purification: Purify the crude product by column chromatography.

Application in the Synthesis of Coenzyme Q10

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the electron transport chain in mitochondria.^[11] The biosynthesis of the benzoquinone ring of CoQ10 involves precursors that are structurally related to **1,2,4-trimethoxybenzene**. While many synthetic routes to CoQ10 start from different precursors, the core chemistry often involves the construction of a polysubstituted benzene ring that is subsequently oxidized to the quinone.^[12] ^[13] **1,2,4-Trimethoxybenzene** and its derivatives can serve as valuable starting materials for the synthesis of the quinone head of CoQ10.

A general synthetic strategy involves the Friedel-Crafts acylation or alkylation of a trimethoxybenzene derivative followed by further functional group manipulations and ultimately, oxidation to the quinone.



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Generalized synthetic pathway to Coenzyme Q10.

Conclusion

1,2,4-Trimethoxybenzene is a cornerstone building block in organic synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its rich reactivity, particularly in electrophilic aromatic substitution reactions, provides chemists with a powerful tool for the synthesis of valuable intermediates. The detailed experimental protocols

provided in this guide for formylation, Friedel-Crafts reactions, and lithiation highlight the practical utility of this compound. As research in drug discovery and materials science continues to advance, the demand for such versatile and reactive building blocks will undoubtedly grow, further cementing the importance of **1,2,4-trimethoxybenzene** in modern organic synthesis.

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